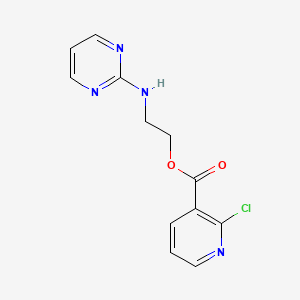

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate

Description

Properties

IUPAC Name |

2-(pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O2/c13-10-9(3-1-4-14-10)11(18)19-8-7-17-12-15-5-2-6-16-12/h1-6H,7-8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSZRLBXHJRTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)OCCNC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate typically involves the reaction of pyrimidine derivatives with 2-chloropyridine-3-carboxylic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridine and pyrimidine compounds.

Scientific Research Applications

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate (CAS 2090841-05-5)

- Structure : Differs at the pyridine 4-position, which is substituted with iodine instead of hydrogen.

- Higher molecular weight (303.5 g/mol vs. estimated ~280–290 g/mol for the target compound) due to iodine’s atomic mass. Iodine’s bulkiness may introduce steric hindrance, affecting binding in biological systems.

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-Chloropyridine-3-carboxylate (CAS 877977-38-3)

- Structure: Shares the 2-chloropyridine-3-carboxylate core but replaces the pyrimidinylaminoethyl group with a 2,4-dimethylphenyl-substituted oxoethyl chain.

- Implications: The aromatic phenyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the target compound’s pyrimidine group .

Pyrimidine-Based Analogues

4-Chloropyrimidine-2-carboxamide

- Structure : Features a pyrimidine ring with a carboxamide group at position 2 and chlorine at position 3.

- Implications: The carboxamide group enables hydrogen-bond donor/acceptor interactions, contrasting with the ethyl ester in the target compound, which is more hydrolytically labile . Chlorine at pyrimidine position 4 may alter electronic properties compared to the aminoethyl-linked pyrimidine in the target compound.

N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid (From Patent)

- Structure: Contains a pyrimidin-2-ylamino group attached to a quinoline scaffold.

- Implications: The quinoline core (vs. The tetrahydrofuran-3-yloxy group introduces stereochemical complexity absent in the target compound.

Hypothetical Data Table for Key Compounds

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| Target Compound | 2-Chloropyridine | Pyrimidin-2-ylaminoethyl ester | ~280–290* | Kinase inhibition, antimicrobial |

| Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate | 2-Chloropyridine | 4-Iodo, ethyl ester | 303.5 | Synthetic intermediate |

| 2-(2,4-Dimethylphenyl)-2-oxoethyl ester | 2-Chloropyridine | 2,4-Dimethylphenyl-oxoethyl | ~315* | Lipophilic prodrugs |

| 4-Chloropyrimidine-2-carboxamide | Pyrimidine | 4-Chloro, carboxamide | ~157.5 | Enzyme inhibition |

*Estimated based on structural analogs.

Biological Activity

2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate is a heterocyclic compound that combines pyrimidine and pyridine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of pyrimidine derivatives with 2-chloropyridine-3-carboxylic acid, typically using triethylamine as a base and dimethylformamide (DMF) as a solvent under elevated temperatures. Its structure allows for various chemical modifications, enabling the exploration of its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action involves interactions with specific molecular targets, including kinases that play critical roles in cell signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

The biological effects of this compound are primarily attributed to its ability to inhibit specific kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells through the cell cycle, leading to reduced proliferation rates .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various biological contexts:

- Anticancer Activity : A study highlighted the compound's ability to inhibit the growth of several cancer cell lines, showcasing IC50 values in the low micromolar range. This suggests strong potential for further development as an anticancer agent .

- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .

- Anti-inflammatory Effects : Experimental models have indicated that treatment with this compound can lead to significant reductions in markers of inflammation, suggesting it may be beneficial in conditions characterized by excessive inflammatory responses .

Table 2: Case Study Results

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Pyrimidin-2-ylamino)ethyl 2-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Use a nucleophilic substitution reaction between 2-chloropyridine-3-carbonyl chloride and 2-(pyrimidin-2-ylamino)ethanol. Ensure anhydrous conditions with solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust reaction time (typically 12–24 hours) and temperature (room temperature to 60°C) to optimize yield.

-

Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Verify purity via melting point analysis (compare to literature values, e.g., 149–152.5°C for analogous pyrimidine derivatives) .

- Key Considerations :

-

Impurities may arise from incomplete substitution or hydrolysis; use inert atmospheres (N₂/Ar) to mitigate moisture sensitivity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

-

Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrimidine (δ 8.6–9.0 ppm, aromatic protons) and pyridine (δ 7.5–8.5 ppm) moieties. Confirm ester linkage via carbonyl carbon (δ ~165–170 ppm in ¹³C NMR).

-

High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase (95:5 to 70:30 gradient). Target >97% purity for biological assays .

-

Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 296.7 (calculated for C₁₂H₁₁ClN₄O₂).

Q. What are the stability profiles of this compound under varying storage conditions?

- Experimental Design :

- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC.

- Photostability : Expose to UV light (254 nm) and daylight; assess changes in absorbance spectra.

- Humidity Sensitivity : Store samples at 25°C/60% RH and analyze hydrolysis byproducts (e.g., free pyrimidine-2-amine).

Advanced Research Questions

Q. How does the electronic structure of the pyrimidine-pyridine system influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Use density functional theory (DFT) to map electron density distributions. The pyrimidine ring (electron-deficient) acts as a directing group, while the pyridine’s chlorine substituent enhances electrophilicity at C-3.

- Validate via Suzuki-Miyaura coupling: React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst. Compare yields to analogous 2-methoxy-3-pyridinecarboxylate derivatives .

Q. What strategies mitigate cytotoxicity while preserving target binding in preclinical studies?

- Structure-Activity Relationship (SAR) Approach :

- Modification 1 : Replace the 2-chloropyridine group with 2-fluoropyridine to reduce metabolic lability. Test cytotoxicity in HEK-293 cells (IC₅₀ comparison).

- Modification 2 : Introduce hydrophilic groups (e.g., hydroxyl) to the ethylamino linker to enhance solubility. Assess logP shifts via shake-flask method.

Q. How can computational models predict metabolic pathways for this compound?

- In Silico Workflow :

- Step 1 : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify vulnerable sites (e.g., ester hydrolysis, pyrimidine oxidation).

- Step 2 : Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Quantify metabolites via LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.